Zoliflodacin

Catalog No.
S004111
CAS No.
1620458-09-4
M.F
C22H22FN5O7
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoliflodacin

CAS Number

1620458-09-4

Product Name

Zoliflodacin

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione

Molecular Formula

C22H22FN5O7

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N

SMILES

Array

Synonyms

ETX0914; ETX-0914; ETX 0914; AZD0914; AZD-0914; AZD 0914; Zoliflodacin; CAS#1620458-09-4.;(2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((S)-4-methyl-2-oxooxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5,5'-

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O

The exact mass of the compound Zoliflodacin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Zoliflodacin (CAS: 1620458-09-4), also known as AZD0914 or ETX0914, is a first-in-class spiropyrimidinetrione antibacterial agent engineered to target bacterial type II topoisomerases. Unlike legacy antibiotics, it uniquely binds to the GyrB subunit of DNA gyrase, causing an accumulation of double-strand DNA cleavages [1]. For procurement professionals and principal investigators, Zoliflodacin represents a critical reference standard for multidrug-resistant (MDR) Neisseria gonorrhoeae research. From a handling and processability perspective, the compound exhibits poor aqueous solubility (approximately 0.6 g/L) but demonstrates excellent processability in organic solvents such as DMSO and ethanol (up to 25 mg/mL), which dictates specific stock preparation protocols for in vitro assay integration .

Generic substitution of Zoliflodacin with legacy topoisomerase inhibitors, such as the fluoroquinolone ciprofloxacin or the triazaacenaphthylene gepotidacin, fundamentally compromises assay integrity and resistance modeling [1]. While ciprofloxacin targets the GyrA subunit and ParC, leading to widespread target-mediated resistance (e.g., gyrA 91/95 mutations), Zoliflodacin exclusively arrests the GyrB subunit [2]. Consequently, utilizing ciprofloxacin as a substitute fails to benchmark efficacy against contemporary multidrug-resistant strains. Furthermore, substituting with gepotidacin introduces confounding variables, as gepotidacin exhibits dual GyrA/ParC targeting. Procurement of authentic Zoliflodacin is therefore mandatory for laboratories requiring a precise GyrB-specific mechanism of action without baseline cross-resistance to existing fluoroquinolone or cephalosporin standards.

Enzymatic Specificity for GyrB over Topoisomerase IV

Zoliflodacin demonstrates highly asymmetric targeting of bacterial topoisomerases. In enzymatic assays, it inhibits N. gonorrhoeae gyrase-catalyzed DNA supercoiling with an IC50 of approximately 1.7 μM. In stark contrast, its inhibition of topoisomerase IV-catalyzed DNA decatenation remains below 50% even at extreme concentrations of 200 μM [1]. This >100-fold differential confirms its status as a highly selective GyrB inhibitor compared to dual-targeting fluoroquinolones.

Evidence DimensionEnzymatic IC50 (Supercoiling vs. Decatenation)
Target Compound Data1.7 μM (Gyrase supercoiling inhibition)
Comparator Or Baseline>200 μM for 50% inhibition (Topoisomerase IV decatenation)
Quantified Difference>100-fold higher potency for Gyrase over Topoisomerase IV
ConditionsIn vitro N. gonorrhoeae enzymatic assays

Ensures researchers have a highly specific biochemical probe for isolating GyrB-mediated pathways without confounding Topoisomerase IV interference.

Potency Differential Against Fluoroquinolone-Resistant Strains

When evaluated against clinical isolates of N. gonorrhoeae, Zoliflodacin maintains a highly potent MIC90 of 0.125 mg/L, with an overall MIC range of ≤0.002 to 0.25 mg/L [1]. Against ciprofloxacin-resistant strains (which frequently exhibit MICs ≥1 mg/L for ciprofloxacin), Zoliflodacin demonstrates a median 256-fold potency advantage [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound Data0.125 mg/L
Comparator Or Baseline≥1.0 mg/L (Ciprofloxacin baseline for resistant strains)
Quantified DifferenceMedian 256-fold potency advantage over ciprofloxacin in resistant isolates
ConditionsAgar dilution against clinical N. gonorrhoeae isolates

Validates the procurement of Zoliflodacin as the definitive positive control for antimicrobial susceptibility testing (AST) against fluoroquinolone-resistant isolates.

Formulation Compatibility and Solvent Processability

The physical chemistry of Zoliflodacin necessitates specific solvent strategies for laboratory handling. While its estimated aqueous solubility is exceptionally poor at ~0.6 g/L, it achieves a solubility of approximately 25 mg/mL in standard organic solvents such as DMSO and ethanol . This stark solubility differential requires researchers to utilize DMSO stock solutions and dropwise aqueous dilution or polymer-based solid dispersions to prevent precipitation during assay formulation[1].

Evidence DimensionSolubility profile
Target Compound Data~25 mg/mL in DMSO/Ethanol
Comparator Or Baseline~0.6 g/L in aqueous media
Quantified Difference>40-fold higher solubility in organic solvents vs. water
ConditionsStandard laboratory temperature and pressure

Directly dictates solvent procurement and stock preparation protocols, preventing costly material loss due to improper aqueous dissolution.

Genetic Resistance Modeling via GyrB Mutations

Zoliflodacin serves as a precise tool for genetic resistance modeling. Introduction of the gyrBD429N mutation into N. gonorrhoeae clinical isolates increases the Zoliflodacin MIC by 16- to 32-fold [1]. In contrast, background mutations in gyrA or parC (which confer ciprofloxacin resistance) do not elevate the Zoliflodacin MIC[2].

Evidence DimensionFold-increase in MIC
Target Compound Data16- to 32-fold increase (in gyrBD429N mutants)
Comparator Or BaselineNo MIC increase (in gyrA/parC fluoroquinolone-resistant mutants)
Quantified DifferenceExclusive sensitivity to GyrB mutations vs. GyrA/ParC mutations
ConditionsIn vitro susceptibility testing of engineered N. gonorrhoeae mutants

Provides a quantifiable genetic biomarker baseline for laboratories developing next-generation topoisomerase inhibitors or conducting resistance surveillance.

Antimicrobial Susceptibility Testing (AST) of MDR Pathogens

Due to its potent MIC90 of 0.125 mg/L against fluoroquinolone- and cephalosporin-resistant N. gonorrhoeae, Zoliflodacin is the essential reference standard for calibrating AST panels and surveillance assays [1].

Structural Biology and Competitive Binding Assays

Because of its highly specific 1.7 μM IC50 for GyrB over Topoisomerase IV, the compound is the preferred ligand for X-ray crystallography and competitive displacement assays targeting the GyrB subunit [2].

Novel Formulation and Delivery System Development

Its low aqueous solubility (~0.6 g/L) paired with high organic solubility (25 mg/mL in DMSO) makes Zoliflodacin an ideal active pharmaceutical ingredient (API) model for developing advanced solid dispersion, spray-drying, and bioavailability-enhancing formulation technologies .

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

487.15032622 Da

Monoisotopic Mass

487.15032622 Da

Heavy Atom Count

35

Appearance

Solid powder

UNII

FWL2263R77

Drug Indication

Treatment of gonococcal infection

Wikipedia

Zoliflodacin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

Explore Compound Types